

Spectroscopic Profile of 1-Deacetylnimbolinin B: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1- DeacetyInimbolinin B**, a naturally occurring limonoid isolated from Azadirachta indica (Neem). The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound.

Introduction

1-DeacetyInimbolinin B is a tetranortriterpenoid belonging to the limonoid class of compounds, which are abundantly found in the Meliaceae family, particularly in the Neem tree (Azadirachta indica). These compounds have garnered significant scientific interest due to their diverse biological activities, including insecticidal, anti-inflammatory, and anticancer properties. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and further investigation of the therapeutic potential of **1-DeacetyInimbolinin B**. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data

The structural elucidation of **1-DeacetyInimbolinin B** is primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data.



¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data for **1-DeacetyInimbolinin B** (500 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.39	d	12.5
2α	2.05	m	
2β	2.86	ddd	15.0, 5.0, 2.5
5	2.98	dd	12.5, 5.5
6α	2.35	m	
6β	2.48	m	_
9	2.21	d	5.5
11α	1.85	m	
11β	2.15	m	_
12α	1.50	m	_
12β	1.98	m	_
15	5.95	S	_
17	5.45	S	_
18-H ₃	1.15	S	_
19-H₃	1.20	S	_
21	7.42	t	1.5
22	6.38	t	1.5
23	7.38	t	1.5
30-Нз	1.05	s	
1-OH	3.50	br s	_



¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Data for **1-DeacetyInimbolinin B** (125 MHz, CDCl₃)



1 78.2 2 35.1 3 169.8 4 43.5 5 49.8 6 36.5 7 174.1 8 45.2 9 51.0 10 41.8 11 26.5 12 30.2 13 48.5 14 75.8 15 125.5 16 167.2 17 109.8 18 21.5 19 15.8 20 127.2 21 141.1 22 110.5 23 143.2	Position	Chemical Shift (δ, ppm)
3 169.8 4 43.5 5 49.8 6 36.5 7 174.1 8 45.2 9 51.0 10 41.8 11 26.5 12 30.2 13 48.5 14 75.8 15 125.5 16 167.2 17 109.8 18 21.5 19 15.8 20 127.2 21 141.1 22 110.5	1	78.2
4 43.5 5 49.8 6 36.5 7 174.1 8 45.2 9 51.0 10 41.8 11 26.5 12 30.2 13 48.5 14 75.8 15 125.5 16 167.2 17 109.8 18 21.5 19 15.8 20 127.2 21 141.1 22 110.5	2	35.1
5 49.8 6 36.5 7 174.1 8 45.2 9 51.0 10 41.8 11 26.5 12 30.2 13 48.5 14 75.8 15 125.5 16 167.2 17 109.8 18 21.5 19 15.8 20 127.2 21 141.1 22 110.5	3	169.8
6 36.5 7 174.1 8 45.2 9 51.0 10 41.8 11 26.5 12 30.2 13 48.5 14 75.8 15 125.5 16 167.2 17 109.8 18 21.5 19 15.8 20 127.2 21 141.1 22 110.5	4	43.5
7 174.1 8 45.2 9 51.0 10 41.8 11 26.5 12 30.2 13 48.5 14 75.8 15 125.5 16 167.2 17 109.8 18 21.5 19 15.8 20 127.2 21 141.1 22 110.5	5	49.8
8 45.2 9 51.0 10 41.8 11 26.5 12 30.2 13 48.5 14 75.8 15 125.5 16 167.2 17 109.8 18 21.5 19 15.8 20 127.2 21 141.1 22 110.5	6	36.5
9 51.0 10 41.8 11 26.5 12 30.2 13 48.5 14 75.8 15 125.5 16 167.2 17 109.8 18 21.5 19 15.8 20 127.2 21 141.1 22 110.5	7	174.1
10 41.8 11 26.5 12 30.2 13 48.5 14 75.8 15 125.5 16 167.2 17 109.8 18 21.5 19 15.8 20 127.2 21 141.1 22 110.5	8	45.2
11 26.5 12 30.2 13 48.5 14 75.8 15 125.5 16 167.2 17 109.8 18 21.5 19 15.8 20 127.2 21 141.1 22 110.5	9	51.0
12 30.2 13 48.5 14 75.8 15 125.5 16 167.2 17 109.8 18 21.5 19 15.8 20 127.2 21 141.1 22 110.5	10	41.8
13 48.5 14 75.8 15 125.5 16 167.2 17 109.8 18 21.5 19 15.8 20 127.2 21 141.1 22 110.5	11	26.5
14 75.8 15 125.5 16 167.2 17 109.8 18 21.5 19 15.8 20 127.2 21 141.1 22 110.5	12	30.2
15 125.5 16 167.2 17 109.8 18 21.5 19 15.8 20 127.2 21 141.1 22 110.5	13	48.5
16 167.2 17 109.8 18 21.5 19 15.8 20 127.2 21 141.1 22 110.5	14	75.8
17 109.8 18 21.5 19 15.8 20 127.2 21 141.1 22 110.5	15	125.5
18 21.5 19 15.8 20 127.2 21 141.1 22 110.5	16	167.2
19 15.8 20 127.2 21 141.1 22 110.5	17	109.8
20 127.2 21 141.1 22 110.5	18	21.5
21 141.1 22 110.5	19	15.8
22 110.5	20	127.2
	21	141.1
23 143.2	22	110.5
	23	143.2



28	176.5
29	204.1
30	25.8

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for 1-Deacetylnimbolinin B

Technique	Ionization Mode	Observed m/z	Formula
HR-ESI-MS	Positive	513.1810 [M+H]+	C28H32O9

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a detailed description of the methodologies.

Isolation of 1-DeacetyInimbolinin B

- Extraction: Dried and powdered leaves of Azadirachta indica were extracted with methanol at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract.
- Fractionation: The crude methanol extract was suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.
- Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions containing limonoids were identified by thin-layer chromatography (TLC).
- Purification: Fractions rich in 1-Deacetylnimbolinin B were further purified by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy



Instrument: Bruker Avance 500 MHz spectrometer.

• Solvent: Deuterated chloroform (CDCl₃).

• Temperature: 25 °C.

Proton (¹H) NMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

Carbon (¹³C) NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

• 2D NMR: COSY, HSQC, and HMBC experiments were performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

- Instrument: Agilent 6520 Q-TOF mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI).

Mode: Positive ion mode.

Mass Range: m/z 100-1000.



• Capillary Voltage: 3500 V.

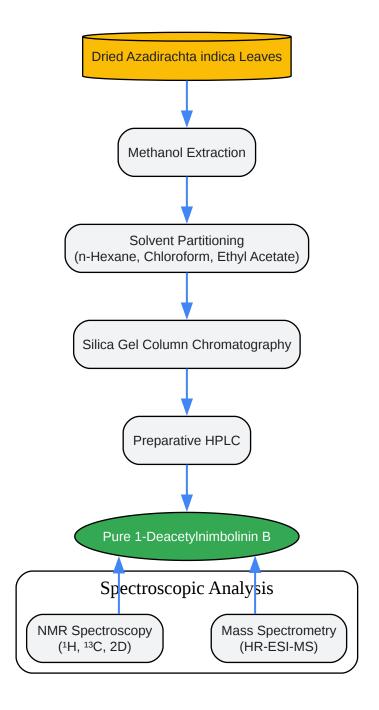
• Fragmentor Voltage: 175 V.

• Gas Temperature: 325 °C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **1-Deacetylnimbolinin B**.





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Isolation and analysis workflow for 1-Deacetylnimbolinin B.

This guide provides foundational spectroscopic information for **1-DeacetyInimbolinin B**, which is crucial for its identification, quality control, and as a basis for further research into its biological activities and potential therapeutic applications.



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